ethyl 4-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Overview
Description
Ethyl 4-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as Boc-Gly-4-BrPh-OEt, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of ethyl 4-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond stabilizes the transition state of the reaction, leading to increased catalytic efficiency. The compound also acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the substrate.
Biochemical and Physiological Effects:
This compound has been shown to have no significant physiological effects. However, it has been shown to have biochemical effects such as the inhibition of enzymes and the modulation of protein-protein interactions.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 4-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in lab experiments include its stability, solubility, and ease of synthesis. It is also a versatile tool that can be used in various biochemical and biophysical assays. However, its limitations include its potential toxicity and the need for caution when handling the compound.
Future Directions
There are several future directions for the use of ethyl 4-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in scientific research. These include the development of new synthetic methods, the use of the compound in the development of new drugs, and the use of the compound in the study of protein-protein interactions. Additionally, the compound can be used in the development of new techniques for the detection and quantification of enzymes and other proteins.
Scientific Research Applications
Ethyl 4-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been used in various scientific research studies. It has been used as a substrate for enzymes such as carboxypeptidase Y and thermolysin. It has also been used as a tool for studying protein-protein interactions and as a probe for studying the binding of small molecules to proteins. Additionally, it has been used in the synthesis of peptidomimetics and as a building block in the synthesis of complex molecules.
properties
IUPAC Name |
ethyl 4-[[2-(4-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O5S/c1-3-26-18(23)13-4-8-15(9-5-13)20-17(22)12-21(27(2,24)25)16-10-6-14(19)7-11-16/h4-11H,3,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGREXCKIZDWFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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